molecular formula C22H22N2O3 B2799124 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946362-61-4

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2799124
CAS No.: 946362-61-4
M. Wt: 362.429
InChI Key: KDSUTQKYSGDCIO-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H22N2O3 and its molecular weight is 362.429. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-24-12-4-6-16-13-15(8-9-19(16)24)10-11-23-21(25)18-14-17-5-2-3-7-20(17)27-22(18)26/h2-3,5,7-9,13-14H,4,6,10-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSUTQKYSGDCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety combined with a chromene structure. This unique combination is believed to enhance its biological activity through various mechanisms. The chemical formula is C18H20N2O3C_{18}H_{20}N_{2}O_{3}, indicating the presence of two nitrogen atoms integral to its biological functions.

Research indicates that this compound exhibits several biological activities:

  • Inflammatory Response Modulation : The compound has been identified as an inhibitor of the NLRP3 inflammasome , a critical component in inflammatory processes. In vitro studies demonstrated that it significantly inhibits the secretion of interleukin-1 beta from human peripheral blood mononuclear cells without inducing cytotoxicity.
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. For instance, related compounds have shown selective cytotoxicity against various cancer cell lines .

In Vitro Studies

In vitro studies have highlighted the following findings regarding the biological activity of this compound:

Study FocusFindings
Inflammation Inhibition of IL-1β secretion in human cells without cytotoxic effects.
Cytotoxicity Potential selective cytotoxicity against cancer cells observed in related compounds .

Therapeutic Applications

Given its biological activities, this compound holds potential for development in various therapeutic areas:

  • Anti-inflammatory Drugs : Its ability to inhibit the NLRP3 inflammasome suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
  • Cancer Therapeutics : The selective cytotoxicity observed in related compounds indicates potential use as an anticancer agent targeting specific malignancies.

Q & A

Q. Table 1: Comparative Yields of Synthetic Intermediates

IntermediateReaction ConditionsYield (%)Reference
Tetrahydroquinoline-ethylamineLiAlH4/THF, 0°C → RT68–69%
Chromene-carboxylic acid couplingEDCI/DMAP, CH2Cl272%

Q. Table 2: Biological Activity of Structural Analogs

Analog StructureTarget IC50 (nM)Key Modification
–CH3 (Parent)120 ± 15Baseline
–CF345 ± 6Enhanced hydrophobicity
–OCH3280 ± 30Reduced binding affinity

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